4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol
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Overview
Description
4-[methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol is an aromatic amine and a tertiary amino compound.
Scientific Research Applications
Synthesis and Characterization
Microwave-Assisted Synthesis
Novel thiophene-benzothiazole derivative azomethine compounds, closely related to 4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol, have been synthesized using microwave-assisted methods. These compounds exhibit distinct electronic absorption behaviors influenced by solvent polarity, showing potential in spectroscopic applications (Ermiş & Durmuş, 2020).
Electroactive Polymer Synthesis
A compound structurally similar to this compound was synthesized and polymerized electrochemically, indicating potential in developing new materials with specific electrical properties (Kaya & Aydın, 2012).
Biological and Antimicrobial Activities
Antimicrobial Properties
Derivatives of 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, which is structurally related to the compound , have demonstrated significant antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Anticancer Studies
A thiazolyl azo dye ligand derived from a similar compound showed promising results in in vitro antitumor activity against human breast cancer. This highlights its potential application in cancer research (Al-adilee & Hessoon, 2019).
Spectroscopy and Molecular Interactions
Spectral Properties
The spectral properties and intramolecular interactions of similar compounds have been extensively studied, providing insights into their potential applications in spectroscopic analysis and molecular engineering (Shahana & Yardily, 2020).
Helix-Helix Interactions
The compound 2-amino-4-(thiazolin-2-yl)phenol, which is structurally akin to this compound, was found to form helical, hydrogen-bonded polymers, suggesting its potential in studying molecular interactions and chirality (Stefankiewicz, Cian, & Harrowfield, 2011).
Properties
Molecular Formula |
C14H12N2OS2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[methyl-(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C14H12N2OS2/c1-16(10-4-6-11(17)7-5-10)14-15-12(9-19-14)13-3-2-8-18-13/h2-9,17H,1H3 |
InChI Key |
NCAMZKLUFXWNFH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=CS3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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